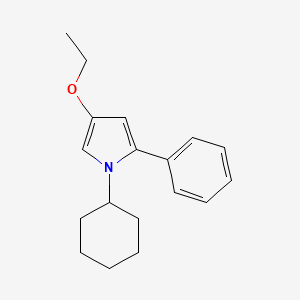![molecular formula C23H22O4S2 B14324315 1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) CAS No. 105553-89-7](/img/structure/B14324315.png)
1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is an organic compound characterized by its complex aromatic structure This compound features a central phenylene ring substituted with cyclopropyl and disulfonyl groups, which are further connected to two 4-methylbenzene units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) typically involves multi-step organic reactions. One common route includes:
Formation of the Central Phenylene Ring: The central phenylene ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopropyl and sulfonyl groups are introduced.
Attachment of 4-Methylbenzene Units: The 4-methylbenzene units are then attached to the central phenylene ring via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and sulfonation reactions under controlled conditions.
Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
科学研究应用
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
相似化合物的比较
Similar Compounds
- 1,1’-[(2-Phenyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,4-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-ethylbenzene)
Uniqueness
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
属性
CAS 编号 |
105553-89-7 |
|---|---|
分子式 |
C23H22O4S2 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
2-cyclopropyl-1,3-bis-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C23H22O4S2/c1-16-6-12-19(13-7-16)28(24,25)21-4-3-5-22(23(21)18-10-11-18)29(26,27)20-14-8-17(2)9-15-20/h3-9,12-15,18H,10-11H2,1-2H3 |
InChI 键 |
LFQNNQBVVLHVSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
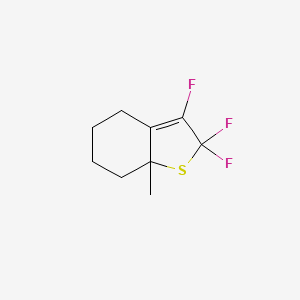

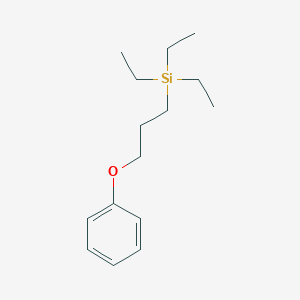

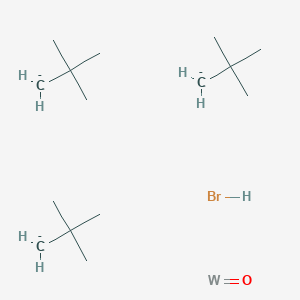
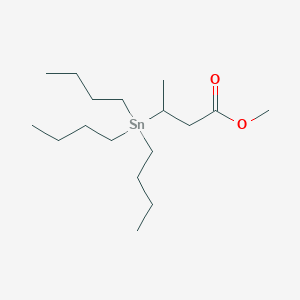

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
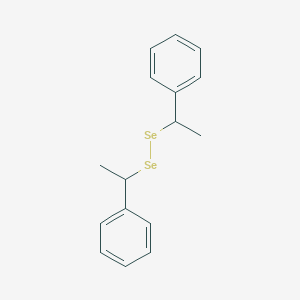
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)

